3-Isocyanopyridine
Overview
Description
3-Isocyanopyridine is an organic compound with the molecular formula C6H4N2 It is a derivative of pyridine, where the isocyanide group is attached to the third carbon of the pyridine ring
Mechanism of Action
Target of Action
3-Isocyanopyridine is a compound that exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .
Mode of Action
The mode of action of this compound is primarily through its participation in multicomponent reactions (MCRs), such as the Ugi reaction . The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide (like this compound), allowing the rapid preparation of α-aminoacyl amide derivatives .
Biochemical Pathways
Isocyanides, in general, are the basis of many heterocycle syntheses and different multicomponent reactions (imcrs) . They can function as integral members of large multimolecular assemblies .
Result of Action
The result of the action of this compound is the formation of α-aminoacyl amide derivatives through the Ugi four-component condensation (U-4CC) . These products can exemplify a wide variety of substitution patterns and constitute peptidomimetics that have potential pharmaceutical applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a study reported an ecofriendly synthesis of 3-cyanopyridine derivatives by a multi-component reaction catalyzed by animal bone meal . The reaction was completed in only a few minutes under microwave irradiation .
Biochemical Analysis
Biochemical Properties
3-Isocyanopyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. In the case of this compound, nitrilase catalyzes its conversion to nicotinamide, a precursor to vitamin B3 . This interaction is highly specific and efficient, making this compound a valuable substrate in biochemical studies.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been found to inhibit certain enzymes involved in pyridine metabolism, thereby affecting the overall metabolic flux. Additionally, it can bind to DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to modulate gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its conversion to nicotinamide by nitrilase enzymes, as mentioned earlier. This conversion is a critical step in the biosynthesis of vitamin B3. Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes involved in pyridine metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanopyridine can be synthesized through several methods. One common approach involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . Another method includes the formylation of amines followed by dehydration to form isocyanides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes parallel synthesis from a small scale to a multigram scale, avoiding aqueous workup to reduce reaction waste and increase safety .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyanide carbon.
Multicomponent Reactions: It is a key component in the Ugi four-component condensation reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Common Reagents and Conditions:
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions involving this compound are less documented.
Substitution: Common reagents include nucleophiles such as amines and alcohols under mild conditions.
Major Products: The major products formed from these reactions include α-aminoacyl amide derivatives, which have potential pharmaceutical applications .
Scientific Research Applications
3-Isocyanopyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Isocyanopyridine
- 4-Isocyanopyridine
- 2-Isocyanopyrimidine
Comparison: 3-Isocyanopyridine is unique due to the position of the isocyanide group on the third carbon of the pyridine ring, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3-isocyanopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-7-6-3-2-4-8-5-6/h2-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHPEZEMUYEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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